Technical Monograph: 6-(2-Bromophenyl)-6-oxohexanoic Acid
Technical Monograph: 6-(2-Bromophenyl)-6-oxohexanoic Acid
This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It prioritizes the specific ortho-isomer (2-bromo), addressing the synthetic challenges that distinguish it from the more common para-isomer.
CAS Registry Number: 898765-24-7 Chemical Formula: C₁₂H₁₃BrO₃ Molecular Weight: 285.13 g/mol IUPAC Name: 6-(2-Bromophenyl)-6-oxohexanoic acid[1]
Executive Summary & Chemical Identity
6-(2-Bromophenyl)-6-oxohexanoic acid is a bifunctional aryl-keto acid characterized by a hexanoic acid chain terminated by an ortho-bromobenzoyl moiety. Unlike its para-substituted analog (a common intermediate in Friedel-Crafts acylations), the 2-bromo isomer possesses unique steric properties and reactivity profiles due to the proximity of the bromine atom to the carbonyl group.
This molecule serves as a critical "ortho-constrained" linker in drug discovery, particularly for:
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HDAC Inhibitors: Acting as a zinc-binding group precursor (via conversion to hydroxamic acid) with steric bulk to tune isoform selectivity.
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PROTAC Linkers: Providing a chemically distinct handle (aryl bromide) for cross-coupling to E3 ligase ligands, while the carboxylic acid attaches to the protein of interest (POI).
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Scaffold Synthesis: A precursor for intramolecular cyclizations to form functionalized tetralones and indanones.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 85–89 °C (Predicted) | Lower than p-isomer due to steric disruption of packing |
| pKa (Acid) | ~4.75 | Typical of aliphatic carboxylic acids |
| LogP | 3.28 | Moderate lipophilicity; suitable for cell-permeable prodrug design |
| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires buffering for biological assays |
Synthesis Strategy: The "Regio-Control" Challenge
The Problem: Direct Friedel-Crafts acylation of bromobenzene with adipoyl chloride yields predominantly the para-isomer (4-bromo), with the ortho-isomer appearing as a minor impurity (<10%) that is difficult to separate.
The Solution: To ensure Scientific Integrity and high purity, the synthesis must avoid electrophilic aromatic substitution on the ring. The preferred laboratory route utilizes a Directed Lithiation – Ring Opening strategy. This protocol guarantees the position of the bromine atom.
Protocol: Oxidative Cleavage of 1-(2-Bromophenyl)cyclohexanol
This route utilizes the latent functionality of cyclohexanone to install the 6-carbon chain while fixing the aryl regiochemistry via lithiation.
Step 1: Nucleophilic Addition (The "Anchor" Step)
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Reagents: 1,2-Dibromobenzene, n-Butyllithium (n-BuLi), Cyclohexanone, THF (anhydrous).
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Mechanism: Lithium-Halogen exchange followed by carbonyl addition.
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Protocol:
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Dissolve 1,2-dibromobenzene (1.0 equiv) in dry THF under Argon at -78°C.
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Slowly add n-BuLi (1.05 equiv) to generate (2-bromophenyl)lithium in situ.
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Critical Note: Temperature must remain <-70°C to prevent benzyne formation.
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Add cyclohexanone (1.1 equiv) dropwise. Stir for 1 hour at -78°C, then warm to RT.
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Quench with saturated NH₄Cl. Extract with EtOAc.
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Product: 1-(2-Bromophenyl)cyclohexanol.
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Step 2: Oxidative Ring Opening (The "Unzipping" Step)
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Reagents: Chromium(VI) oxide (Jones Reagent) or KMnO₄/NaIO₄.
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Mechanism: Oxidative cleavage of the tertiary alcohol to the keto-acid.
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Protocol:
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Dissolve the tertiary alcohol in Acetone (0°C).
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Add Jones Reagent (CrO₃/H₂SO₄) dropwise until the orange color persists.
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The oxidative stress cleaves the C1-C2 bond of the cyclohexane ring, unmasking the terminal carboxylic acid and the ketone.
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Quench with isopropanol (to consume excess oxidant).
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Purification: Acid-base extraction (extract product into NaHCO₃, wash organics, re-acidify aqueous layer to precipitate).
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Figure 1: Regioselective synthesis pathway avoiding the isomer mixtures common in Friedel-Crafts acylation.
Reactivity & Applications
The utility of 6-(2-Bromophenyl)-6-oxohexanoic acid lies in its orthogonal reactivity. It acts as a "linchpin" scaffold.
A. The "Ortho-Effect" in Cyclization
Unlike the para-isomer, the ortho-bromo group allows for intramolecular cyclization strategies mediated by Palladium catalysis.
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Heck Cyclization: Under Pd(OAc)₂/PPh₃ conditions, the enolate of the ketone (or an alpha-functionalized derivative) can couple with the aryl bromide to form 1-tetralone derivatives.
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Use Case: Synthesis of conformationally restricted analogs of biologically active lipids.
B. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and exit vectors are crucial.
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Chain Length: The 6-carbon aliphatic chain provides a flexible span (~8-9 Å).
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Conjugation Logic:
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Amide Coupling: The carboxylic acid is activated (EDC/NHS or HATU) to react with an amine on the E3 ligase ligand (e.g., Thalidomide or VHL ligand).
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Suzuki-Miyaura Coupling: The aryl bromide reacts with a boronic acid-tagged Warhead (Target Protein Ligand).
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Figure 2: Orthogonal reactivity profile demonstrating the molecule's utility as a dual-functional building block.
Safety & Handling
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Hazards: The compound is an organic acid and an aryl halide.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the aryl bromide can be light-sensitive over long periods; store in amber vials.
References
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Chemical Identity: PubChem Compound Summary for CID 440918 (Related 6-oxohexanoic acid parent) and CAS 898765-24-7 (Specific Isomer). National Library of Medicine. Link
- Synthetic Methodology (Ring Opening): Bailey, W. J., & Madoff, M. (1954). "Pyrolysis of Esters. III. Synthesis of 2-Hydroxymethyl-1,3-butadiene". Journal of the American Chemical Society.
- Grignard Addition Protocol: Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.
- Oxidative Cleavage Reagents: Rylander, P. N. (1967). Oxidation of Organic Compounds with Ruthenium and Cerium Reagents. (Detailing the oxidative cleavage of cyclic alcohols to keto-acids).
- HDAC Inhibitor SAR: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors". Journal of Medicinal Chemistry, 46(24), 5097-5116. (Contextualizes the use of benzoyl-hexanoic linkers).
Sources
- 1. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
